molecular formula C13H8O3 B1208229 Peniophorin B CAS No. 75217-62-8

Peniophorin B

Cat. No.: B1208229
CAS No.: 75217-62-8
M. Wt: 212.2 g/mol
InChI Key: GZZLMNZSYOTUPH-UHFFFAOYSA-N
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Description

Peniophorin B is a polyacetylenic antibiotic first isolated from the fungus Peniophora affinis Burt. Gerber et al. (1980) characterized its structure and antimicrobial activity, identifying it as a secondary metabolite with potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Structurally, this compound belongs to a class of linear polyacetylenes characterized by conjugated triple bonds, which are critical for its bioactivity. Its molecular formula (C₁₈H₂₄O₃) and stereochemistry were confirmed via spectroscopic methods, including NMR and mass spectrometry . Unlike many fungal metabolites, this compound exhibits selective toxicity, making it a candidate for antimicrobial drug development.

Properties

CAS No.

75217-62-8

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

2-(2-penta-2,4-diynoylphenyl)acetic acid

InChI

InChI=1S/C13H8O3/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13(15)16/h1,4-7H,9H2,(H,15,16)

InChI Key

GZZLMNZSYOTUPH-UHFFFAOYSA-N

SMILES

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O

Canonical SMILES

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O

Other CAS No.

75217-62-8

Synonyms

2-(1-oxo-2,4-pentadiynl)phenylacetic acid
peniophorin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Peniophorin B shares structural and functional similarities with other fungal-derived compounds. Below is a detailed comparison with three key analogs: Peniophorin A, Xylerythrin, and Ganoderma triterpenoids.

Structural and Functional Comparison

Compound Source Chemical Class Key Bioactivities Key Differences
This compound Peniophora affinis Polyacetylenic antibiotic Antimicrobial (Gram-positive bacteria) Linear structure with three conjugated triple bonds
Peniophorin A Peniophora affinis Polyacetylenic antibiotic Antimicrobial (broader spectrum than B) Additional hydroxyl group; higher molecular weight
Xylerythrin Peniophora sanguinea Fungal pigment Antioxidant; pigmentation Anthraquinone derivative; no antimicrobial activity
Ganoderma triterpenoids Ganoderma lucidum Triterpenoids Anti-inflammatory, anticancer Cyclic structures; distinct biosynthetic pathway

Research Findings and Contrasts

  • Peniophorin A vs. B :
    Both compounds were isolated from Peniophora affinis and exhibit antimicrobial properties. However, Peniophorin A demonstrates a broader spectrum of activity, including inhibition of Escherichia coli, which this compound lacks. This difference is attributed to Peniophorin A’s additional hydroxyl group, enhancing its solubility and membrane permeability .

  • Xylerythrin: A pigment from Peniophora sanguinea, Xylerythrin shares a fungal origin with this compound but belongs to the anthraquinone class. Unlike this compound, it lacks antimicrobial activity and instead serves as a redox-active pigment with antioxidant properties .
  • Ganoderma Triterpenoids: Triterpenoids from Ganoderma lucidum (e.g., ganoderic acids) are structurally distinct, featuring cyclic skeletons. They exhibit anti-inflammatory and anticancer activities via modulation of NF-κB and apoptosis pathways, contrasting with this compound’s direct bactericidal effects .

Q & A

Q. What computational tools are critical for integrating this compound’s structural data with functional studies?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict target binding and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or competitive binding assays .

Tables for Reference

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Batch-to-batch variabilityStrict SOPs for synthesis and QC
Off-target effects in bioassaysUse isogenic cell lines and CRISPR controls
Poor solubility in in vivo modelsOptimize formulations (e.g., nanoemulsions)

Table 3 : Key Journals for Publishing this compound Research

JournalFocus AreaData Sharing Policy
Journal of Natural ProductsIsolation and bioactivityRequires raw spectral data
ACS Medicinal Chemistry LettersStructure-activity relationshipsMandatory deposition of synthetic protocols

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